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molecular formula C14H17NO B1266345 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- CAS No. 18940-21-1

2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)-

Cat. No. B1266345
M. Wt: 215.29 g/mol
InChI Key: LIHRRTOWVCDHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106086B2

Procedure details

To a chloroform solution (5 ml) of 2-(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)-3,3,3-trifluoro-propanoic acid methyl ester (565 mg, 1.81 mmol), 5,5-dimethyl-3-phenylamino-2-cyclohexen-1-one (390 mg, 1.81 mmol) was added and the mixture was stirred for 14 hours. After concentrating the liquid reaction mixture under reduced pressure, the residue was purified by silica gel flash column chromatography. Thus, the title compound was obtained as a colorless solid (780 mg).
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:22])[C:4](=[C:9]1[C:13](=[O:14])[N:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:11]=[C:10]1[CH3:21])[C:5]([F:8])([F:7])[F:6].[CH3:23][C:24]1([CH3:38])[CH2:29][C:28](=[O:30])[CH:27]=[C:26]([NH:31][C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)[CH2:25]1>C(Cl)(Cl)Cl>[CH3:21][C:10]1[NH:11][N:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:13](=[O:14])[C:9]=1[C:4]1([C:5]([F:8])([F:7])[F:6])[C:27]2[C:28](=[O:30])[CH2:29][C:24]([CH3:38])([CH3:23])[CH2:25][C:26]=2[N:31]([C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=2)[C:3]1=[O:22]

Inputs

Step One
Name
Quantity
565 mg
Type
reactant
Smiles
COC(C(C(F)(F)F)=C1C(=NN(C1=O)C1=CC=CC=C1)C)=O
Name
Quantity
390 mg
Type
reactant
Smiles
CC1(CC(=CC(C1)=O)NC1=CC=CC=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating
CUSTOM
Type
CUSTOM
Details
the liquid reaction mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel flash column chromatography

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CC=1NN(C(C1C1(C(N(C=2CC(CC(C12)=O)(C)C)C1=CC=CC=C1)=O)C(F)(F)F)=O)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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